3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine
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Overview
Description
3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a trifluoromethyl-substituted pyrimidine, and a pyrrolidine moiety linked to a pyridazine ring through a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps, including the formation of the pyridazine ring, introduction of the cyclopropyl group, and attachment of the pyrrolidine and pyrimidine moieties. Common synthetic routes may involve:
Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.
Pyridazine Formation: Construction of the pyridazine ring via condensation reactions.
Pyrrolidine and Pyrimidine Attachment: Coupling reactions to attach the pyrrolidine and pyrimidine groups, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Another compound with a cyclopropyl group and trifluoromethyl-substituted aromatic ring.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness
3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18F3N5O |
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Molecular Weight |
365.35 g/mol |
IUPAC Name |
2-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)14-5-7-21-16(22-14)25-8-6-11(9-25)10-26-15-4-3-13(23-24-15)12-1-2-12/h3-5,7,11-12H,1-2,6,8-10H2 |
InChI Key |
KPYPCVBIJZBQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
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